5,6-Dihydro-4-oxo-4H-1,3-thiazin-2-amine monohydrochloride
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Overview
Description
5,6-Dihydro-4-oxo-4H-1,3-thiazin-2-amine monohydrochloride is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4-oxo-4H-1,3-thiazin-2-amine monohydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiourea with α,β-unsaturated carbonyl compounds in the presence of a base . The reaction conditions often include the use of solvents like ethanol or methanol and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4-oxo-4H-1,3-thiazin-2-amine monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
Scientific Research Applications
5,6-Dihydro-4-oxo-4H-1,3-thiazin-2-amine monohydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4-oxo-4H-1,3-thiazin-2-amine monohydrochloride involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The pathways involved in its action include the inhibition of bacterial cell wall synthesis and disruption of fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
- Benzyl-(5,6-dihydro-4H-1,3-thiazin-2-yl)-amine .
Xylazine: N-(2,6-Dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine.
Uniqueness
5,6-Dihydro-4-oxo-4H-1,3-thiazin-2-amine monohydrochloride is unique due to its specific substitution pattern and the presence of a monohydrochloride salt, which can enhance its solubility and stability . This makes it particularly useful in medicinal chemistry for the development of new therapeutic agents .
Properties
CAS No. |
24676-13-9 |
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Molecular Formula |
C4H6N2OS.ClH C4H7ClN2OS |
Molecular Weight |
166.63 g/mol |
IUPAC Name |
2-amino-5,6-dihydro-1,3-thiazin-4-one;hydrochloride |
InChI |
InChI=1S/C4H6N2OS.ClH/c5-4-6-3(7)1-2-8-4;/h1-2H2,(H2,5,6,7);1H |
InChI Key |
DNWMZNZCWLSUGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=NC1=O)N.Cl |
Origin of Product |
United States |
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